molecular formula C17H23NO4 B570028 Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate CAS No. 1315552-00-1

Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate

Cat. No. B570028
CAS RN: 1315552-00-1
M. Wt: 305.374
InChI Key: BJEBXJLSSBTDGZ-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, carbamate ester (e.g., ethyl carbamate), and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically. Carbamate esters are also called urethanes .


Synthesis Analysis

Carbamates are commonly prepared by the reaction of alcohols and isocyanates, usually in the presence of a catalyst .


Molecular Structure Analysis

Carbamates consist of a carbonyl group flanked by an ester and an amine group. They are structurally similar to carbonates and carboxylic acid amides .


Chemical Reactions Analysis

Carbamates are used in organic synthesis as protecting groups for amines. They are deprotected using hydrochloric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates depend on their structure. They are usually solid and have varying solubilities in water .

Mechanism of Action

Carbamates are often used in medicinal chemistry due to their bioactivity. They can act as inhibitors for various enzymes .

Safety and Hazards

Carbamates can be hazardous. They can cause irritation to the skin and eyes, and ingestion or inhalation can be harmful .

Future Directions

Carbamates have a wide range of applications in various fields such as medicine, agriculture, and materials science. Future research may focus on developing new carbamate compounds with improved properties and applications .

properties

IUPAC Name

benzyl N-but-3-enyl-N-[(2R,3S)-2,3-dihydroxypent-4-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-5-11-18(12-16(20)15(19)4-2)17(21)22-13-14-9-7-6-8-10-14/h3-4,6-10,15-16,19-20H,1-2,5,11-13H2/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEBXJLSSBTDGZ-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN(CC(C(C=C)O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCN(C[C@H]([C@H](C=C)O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate

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